Technical Guide: Reaction Mechanisms of 2,4-Dimethoxy-6-methylpyrimidine
Technical Guide: Reaction Mechanisms of 2,4-Dimethoxy-6-methylpyrimidine
This guide details the chemical behavior, synthesis, and reaction mechanisms of 2,4-Dimethoxy-6-methylpyrimidine (CAS: 7781-23-9).[1] While often overshadowed by its 2-amino analog (a ubiquitous herbicide precursor), this methylated scaffold offers a distinct reactivity profile critical for developing specific pyrimidine-based pharmaceuticals and fine chemicals.[1]
[1]
Executive Summary & Chemical Profile
2,4-Dimethoxy-6-methylpyrimidine acts as an electron-rich pyrimidine scaffold.[1] Unlike electron-deficient pyrimidines that are prone to ring opening or nucleophilic attack, the presence of two methoxy groups (positions 2, 4) and a methyl group (position 6) significantly increases the electron density of the ring, particularly at the C-5 position .[1]
This guide explores the three primary vectors of its reactivity:
-
Electrophilic Aromatic Substitution (SEAr) at C-5.
-
Radical Functionalization of the C-6 methyl group.
-
Nucleophilic Displacement (SNAr) of the methoxy substituents.
Chemical Identity
| Property | Data |
| IUPAC Name | 2,4-Dimethoxy-6-methylpyrimidine |
| CAS Number | 7781-23-9 |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Key Functional Groups | 2,4-Dimethoxy (Activators, Leaving Groups), 6-Methyl (Benzylic-like reactivity) |
Synthesis of the Core Scaffold
The most robust industrial route to 2,4-dimethoxy-6-methylpyrimidine utilizes Nucleophilic Aromatic Substitution (SNAr) starting from 2,4-dichloro-6-methylpyrimidine.[1]
Mechanism: Double SNAr
The reaction proceeds via a stepwise displacement of the chloride ions by methoxide nucleophiles.[1]
-
Activation: The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms and chlorine substituents.[1]
-
Addition: The methoxide ion (MeO⁻) attacks the C-4 position (kinetically favored due to less steric hindrance and para-like conjugation with N-1) or C-2.[1]
-
Elimination: Chloride is expelled, restoring aromaticity.
-
Repetition: The second chloride is displaced to yield the dimethoxy product.
Experimental Protocol
Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Sodium Methoxide (2.5 eq), Anhydrous Methanol.
-
Preparation: Dissolve sodium metal in anhydrous methanol to generate a 25% w/w sodium methoxide solution under N₂ atmosphere.
-
Addition: Cool the methoxide solution to 0–5°C. Slowly add a solution of 2,4-dichloro-6-methylpyrimidine in methanol dropwise over 30 minutes. Control exotherm to <10°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the mono-substituted intermediate.[1]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexane/ethyl acetate if necessary.[1]
Synthesis Workflow Diagram
Caption: Stepwise synthesis from 6-methyluracil via chlorination and subsequent double nucleophilic substitution.
Reactivity Profile & Mechanisms[1][3]
A. Electrophilic Aromatic Substitution (C-5)
The C-5 position is the "nucleophilic hotspot" of the molecule.[1] The two methoxy groups and the methyl group all direct electrophiles to this position (ortho/para directors).[1]
-
Nitration: Reaction with HNO₃/H₂SO₄ yields 2,4-dimethoxy-6-methyl-5-nitropyrimidine .[1]
-
Halogenation: Reaction with NBS or Br₂ in acetic acid yields the 5-bromo derivative.[1]
-
Vilsmeier-Haack: Reaction with POCl₃/DMF introduces a formyl group (-CHO) at C-5.[1]
Mechanism (Nitration):
-
Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻.[1]
-
Attack: The π-electrons at C-5 attack the nitronium ion (NO₂⁺).[1]
-
Sigma Complex: A resonance-stabilized carbocation forms.[1] The positive charge is delocalized onto N-1 and N-3, but stabilized by the electron-donating methoxy oxygens.[1]
-
Re-aromatization: A base (HSO₄⁻) abstracts the proton at C-5, restoring the aromatic system.[1]
B. Radical Functionalization (C-6 Methyl)
The methyl group at C-6 is "benzylic" in nature (attached to an aromatic ring).[1] However, the electron-deficient nature of the pyrimidine ring (relative to benzene) can make hydrogen abstraction slightly more difficult unless radical initiators are used.[1]
-
Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN yields 2,4-dimethoxy-6-(bromomethyl)pyrimidine .[1]
-
Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (pyrimidine-6-carbaldehyde).[1]
C. Nucleophilic Displacement (Methoxy Groups)
While methoxy groups are generally poor leaving groups, the pyrimidine ring activates them.
-
Regioselectivity: The C-4 methoxy is typically more reactive than C-2 due to the "vinylogous amide" nature and less steric hindrance.[1]
-
Application: Heating with primary amines can displace one methoxy group to form N-alkyl-2-methoxy-6-methylpyrimidin-4-amine .[1]
Detailed Experimental Protocols
Protocol A: Nitration at C-5
This protocol synthesizes 2,4-dimethoxy-6-methyl-5-nitropyrimidine .[1]
-
Setup: Place 2,4-dimethoxy-6-methylpyrimidine (10 mmol) in a round-bottom flask.
-
Acid Addition: Add concentrated H₂SO₄ (5 mL) dropwise at 0°C. Caution: Exothermic.
-
Nitration: Prepare a mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 mL). Add this mixture dropwise to the reaction flask while maintaining temperature below 10°C.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate should form.[1][2]
-
Isolation: Filter the solid, wash with cold water until neutral pH, and dry in a vacuum oven.
Protocol B: Radical Bromination (Side-Chain)
This protocol yields 6-(bromomethyl)-2,4-dimethoxypyrimidine , a versatile intermediate for coupling.[1]
-
Reagents: Substrate (10 mmol), NBS (11 mmol), AIBN (0.5 mmol), CCl₄ or Benzotrifluoride (solvent).
-
Reflux: Dissolve substrate in solvent. Add NBS and AIBN.[1]
-
Initiation: Heat to reflux (80°C) under an inert atmosphere (Argon). Irradiate with a tungsten lamp if initiation is slow.[1]
-
Completion: Monitor by TLC (approx. 4–8 hours).
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][3][4]
-
Purification: Evaporate solvent. The product is often lachrymatory and unstable; use immediately or store at -20°C.[1]
Mechanism Diagram: C-5 Electrophilic Attack
Caption: Mechanism of electrophilic aromatic substitution at the activated C-5 position.
References
-
Synthesis of Pyrimidine Intermediates
-
Nitration of Pyrimidines
-
Nucleophilic Substitution Patterns
-
General Pyrimidine Chemistry
-
Product Data
Sources
- 1. US2525508A - Nitration of o-substituted aromatic amines - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]
- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
